molecular formula C20H23ClN2O3 B3697420 1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE

1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE

Cat. No.: B3697420
M. Wt: 374.9 g/mol
InChI Key: VMTRFNHDCVBZFI-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group and a methoxybenzodioxolyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE typically involves multi-step reactions. One common method involves the reaction of 2-chlorobenzyl chloride with piperazine to form 1-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 7-methoxy-2H-1,3-benzodioxole-5-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzyl)piperazine: Similar structure but with a different substitution pattern on the benzyl group.

    (2-Chlorophenyl)diphenylmethanol: Contains a chlorophenyl group but lacks the piperazine ring.

Uniqueness

1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE is unique due to the presence of both a chlorophenyl and a methoxybenzodioxolyl group attached to a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-24-18-10-15(11-19-20(18)26-14-25-19)12-22-6-8-23(9-7-22)13-16-4-2-3-5-17(16)21/h2-5,10-11H,6-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTRFNHDCVBZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE
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1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE
Reactant of Route 3
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1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE
Reactant of Route 4
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1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE
Reactant of Route 5
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1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE
Reactant of Route 6
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1-[(2-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE

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